molecular formula C15H17N3O6 B4622931 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)butanamide

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)butanamide

Cat. No.: B4622931
M. Wt: 335.31 g/mol
InChI Key: ZNZRNRDMNWVNPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a pyrrolidinone ring, a nitrophenyl group, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)butanamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.

    Formation of the Butanamide Chain: The butanamide chain can be synthesized through an amide coupling reaction, where a carboxylic acid derivative is reacted with an amine in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions would be optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)butanamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to changes in cellular processes. The pyrrolidinone ring may also play a role in stabilizing the compound’s structure and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxyphenyl)butanamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    4-(2,5-dioxopyrrolidin-1-yl)-N-(2-nitrophenyl)butanamide: Lacks the methoxy group, which may influence its solubility and interaction with biomolecules.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6/c1-24-12-5-4-10(18(22)23)9-11(12)16-13(19)3-2-8-17-14(20)6-7-15(17)21/h4-5,9H,2-3,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZRNRDMNWVNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)butanamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)butanamide
Reactant of Route 4
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)butanamide
Reactant of Route 5
Reactant of Route 5
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)butanamide
Reactant of Route 6
Reactant of Route 6
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-5-nitrophenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.